Cas no 522-75-8 (Thioindigo)

Thioindigo 化学的及び物理的性質
名前と識別子
-
- Thioindigo
- Vat Red 41
- C.I. 73300
- C.I. Disperse Red 364
- C.I. Solvent Red 242
- 2-(3-Oxobenzo[b]thien-2(3H)-ylidene)-benzo[b]thiophene-3(2H)-one
- (2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
- Antinolo Red B
- Ciba Pink B
- Durindone Red B
- Durindone Red BP
- Fluorescent Red Dye
- Helindon Red BB
- Isothioindigo
- Tetra Pink B
- Thioindigo Red B
- Thioindigo Red S
- C.I. Vat Red 41
- Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
- trans-Thioindigo
- C16H8O2S2
- JOUDBUYBGJYFFP-FOCLMDBBSA-N
- O985
- 522T758
- [.delta.2,2'(3H,3'H)-Bibenzo[b]thiophene]-3,3'-dione
- (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
- 2-(3-Oxobenzo[b]thien-2-(3H)-ylidene)-benzo[b]thiophene-3(2H)-one
- Vat Red 41;2
- AKOS025310814
- SCHEMBL1105125
- MFCD00191692
- 2-[(2E)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]-2,3-dihydro-1-benzothiophen-3-one
- Tina Pink B
- Q411535
- T1489
- Heliane Red 5B
- 522-75-8
- AS-56241
- Vat Red 5B
- 3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione
- Thioindigo, >/=98%
- Durindone Printing Red B
- Tyrian Red A-5B
- 3844-31-3
- (E)-3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione
-
- MDL: MFCD00191692
- インチ: 1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+
- InChIKey: JOUDBUYBGJYFFP-FOCLMDBBSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(/C/1=C1/C(C2=C([H])C([H])=C([H])C([H])=C2S/1)=O)=O
計算された属性
- せいみつぶんしりょう: 295.99700
- どういたいしつりょう: 295.997
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 4.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ダークレッド粉末
- 密度みつど: 1.3686 (rough estimate)
- ゆうかいてん: 280°C(lit.)
- ふってん: 407.96°C (rough estimate)
- フラッシュポイント: 177.0±18.8 °C
- 屈折率: 1.5341 (estimate)
- PSA: 84.74000
- LogP: 4.17520
- いろしすう: 73300
- ようかいせい: 水に溶けない
Thioindigo セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- RTECS番号:DT4330000
- セキュリティ用語:S26-S36
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R36/37/38
Thioindigo 税関データ
- 税関コード:3204159000
- 税関データ:
中国税関コード:
3204159000
Thioindigo 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T344503-100mg |
Thioindigo |
522-75-8 | 100mg |
$ 800.00 | 2023-09-05 | ||
TRC | T344503-25mg |
Thioindigo |
522-75-8 | 25mg |
$190.00 | 2023-05-17 | ||
Ambeed | A231386-25g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 25g |
$18.0 | 2025-02-19 | |
Ambeed | A231386-5g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 5g |
$9.0 | 2025-02-19 | |
Ambeed | A231386-100g |
3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |
522-75-8 | 98% | 100g |
$69.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BA328-1g |
Thioindigo |
522-75-8 | Lambda max. 541.0 to 545.0 nm(Toluene) | 1g |
¥124.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-500g |
Thioindigo |
522-75-8 | ≥98% | 500g |
¥3285.90 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-5g |
Thioindigo |
522-75-8 | ≥98% | 5g |
¥103.90 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296538-25g |
Thioindigo, |
522-75-8 | 25g |
¥827.00 | 2023-09-05 | ||
A2B Chem LLC | AB79669-25g |
Thioindigo |
522-75-8 | 95% | 25g |
$12.00 | 2024-04-19 |
Thioindigo 関連文献
-
Robert P. Lemieux Soft Matter 2005 1 348
-
Max Zitzmann,Frank Hampel,Henry Dube Chem. Sci. 2023 14 5734
-
3. Thioindigo-containing organosiloxane liquid crystals with electroclinic propertiesJason Z. Vlahakis,Kenneth E. Maly,Robert P. Lemieux J. Mater. Chem. 2001 11 2459
-
4. 237. The comparative reactivity of the carbonyl groups in the thionaphthenquinones. Part II. The influence of substituent groups in the thionaphthenquinonesCharles E. Dalgliesh,Frederick G. Mann J. Chem. Soc. 1945 893
-
5. Ring contractions of thiochroman-4-ones and thiochromen-4-onesNeil E. MacKenzie,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1982 395
-
Dmitri V. Konarev,Salavat S. Khasanov,Alexander F. Shestakov,Alexey M. Fatalov,Mikhail S. Batov,Akihiro Otsuka,Hideki Yamochi,Hiroshi Kitagawa,Rimma N. Lyubovskaya Dalton Trans. 2017 46 14365
-
Jason Z. Vlahakis,Robert P. Lemieux J. Mater. Chem. 2004 14 1486
-
Liviu Dinescu,Kenneth E. Maly,Robert P. Lemieux J. Mater. Chem. 1999 9 1679
-
9. Emission control of a pyrene-thioindigo compoundTetsuyuki Saika,Tomokazu Iyoda,Kenichi Honda,Takeo Shimidzu J. Chem. Soc. Chem. Commun. 1992 591
-
10. A new synthesis of thioindigo; acyl migration and ring contraction in thiochromone derivativesNeil E. MacKenzie,Ronald H. Thomson J. Chem. Soc. Chem. Commun. 1980 559
Thioindigoに関する追加情報
Thioindigo (CAS No. 522-75-8): A Versatile Compound in Modern Chemical Research
Thioindigo, with the chemical formula C14H6S2, is a sulfur-containing heterocyclic compound characterized by a central indole-like structure. Its CAS number, CAS No. 522-75-8, uniquely identifies it in the chemical database, underscoring its significance in various scientific applications. This compound has garnered considerable attention in recent years due to its unique electronic properties and potential applications in organic electronics, photovoltaics, and pharmaceuticals.
The structure of Thioindigo consists of two thiophene rings fused to a central benzene-like core, which contributes to its distinct chemical behavior. The presence of sulfur atoms introduces electron-withdrawing effects, altering the compound's electronic properties compared to its non-sulfur analogs. This feature makes it an attractive candidate for applications requiring tunable electron affinity and conductivity.
In the realm of organic electronics, Thioindigo has been extensively studied for its potential as an electron donor or acceptor material. Recent research has highlighted its utility in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The compound's ability to form stable radicals and its high charge-carrier mobility make it particularly suitable for these applications. For instance, studies have demonstrated that thin films of Thioindigo exhibit excellent charge transport properties, which are critical for efficient device performance.
The photophysical properties of Thioindigo have also been a subject of intense investigation. Its broad absorption spectrum and high quantum yield make it an ideal candidate for use in light-emitting diodes (LEDs) and photodetectors. Researchers have explored the synthesis of various derivatives of Thioindigo to optimize its light-absorbing properties and stability under operational conditions. These efforts have led to the development of novel materials with enhanced performance characteristics.
Beyond electronics, Thioindigo has shown promise in the field of pharmaceuticals. Its unique structural features suggest potential applications as a scaffold for drug discovery. Specifically, the sulfur atoms in Thioindigo can serve as points for functionalization, allowing chemists to design molecules with tailored biological activities. Preliminary studies have indicated that certain derivatives of Thioindigo exhibit inhibitory effects on specific enzymes, making them candidates for further development as therapeutic agents.
The synthesis of Thioindigo and its derivatives has been refined over the years, with several efficient methods now available in the literature. Common approaches include cyclization reactions involving sulfur-containing precursors, followed by purification steps to isolate the desired product. The availability of reliable synthetic routes has facilitated further exploration of this compound's properties and applications.
In conclusion, Thioindigo (CAS No. 522-75-8) is a multifaceted compound with significant potential in various fields of research. Its unique structure and electronic properties make it an invaluable material for organic electronics, photovoltaics, and pharmaceuticals. As research continues to uncover new applications and optimize synthetic methodologies, Thioindigo is poised to play an increasingly important role in modern chemical science.
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